3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride
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Overview
Description
3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride is a complex organic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . This core can then be further functionalized to introduce the carboxylic acid and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting carboxylic acids to alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-9H-pyrido[3,4-b]indole: Known for its biological activities and used in similar research contexts.
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Studied for its potential therapeutic effects in neurodegenerative diseases and cancer.
Uniqueness
3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15ClN2O2 |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
3-methyl-1,2,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-13(12(16)17)6-9-8-4-2-3-5-10(8)15-11(9)7-14-13;/h2-5,14-15H,6-7H2,1H3,(H,16,17);1H |
InChI Key |
FODCRGBCMJUSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CN1)NC3=CC=CC=C23)C(=O)O.Cl |
Origin of Product |
United States |
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